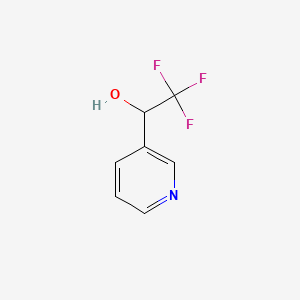

2,2,2-三氟-1-(吡啶-3-基)乙醇

货号 B1353072

CAS 编号:

138624-99-4

分子量: 177.12 g/mol

InChI 键: LHXKPHQPUHHFQW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a chemical compound with the CAS Number: 138624-99-4. It has a molecular weight of 177.13 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

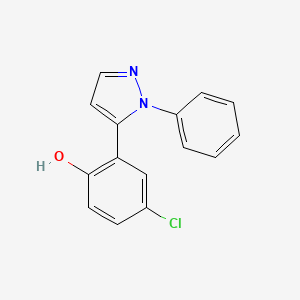

Molecular Structure Analysis

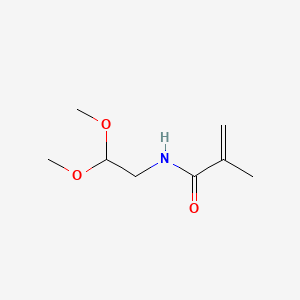

The linear formula of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is C7H6F3NO . The InChI Code is 1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H and the InChI key is LHXKPHQPUHHFQW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a pale-yellow to yellow-brown sticky oil to semi-solid . . The storage temperature is 2-8°C and room temperature .科学研究应用

1. 在聚合物化学中用作保护基

- 应用: 2-(吡啶-2-基)乙醇,与2,2,2-三氟-1-(吡啶-3-基)乙醇密切相关,用作聚合物化学中甲基丙烯酸的保护基。在碱性条件下可以选择性地化学去除,或在110°C或以上的温度下热稳定,同时在酸性条件下稳定且抗催化氢解(Elladiou & Patrickios, 2012)。

2. 醛固酮合成酶抑制剂

- 应用: 化合物2,2,2-三氟-1-{4-[(4-氟苯基)氨基]嘧啶-5-基}-1-[1-(甲磺酰基)哌啶-4-基]乙醇被确认为醛固酮合成酶的有效抑制剂,这是一种参与类固醇激素醛固酮生物合成的酶(Meguro et al., 2017)。

3. 有机合成中的中间体

- 应用: 研究了2-羟乙基肼与三氟甲基-β-二酮的反应,包括类似于2,2,2-三氟-1-(吡啶-3-基)乙醇的化合物,导致新型吡唑中间体的形成,这些中间体在有机合成中很有用(Montoya et al., 2007)。

4. 手性活性化合物的化酶合成

- 应用: 与2,2,2-三氟-1-(吡啶-3-基)乙醇相关的对映纯化合物通过化酶方法制备,突出了它们在合成手性活性药物中的重要性(Perrone et al., 2006)。

5. 在配位化学和催化中的应用

- 应用: 与源自2,2,2-三氟-1-(吡啶-3-基)乙醇的配体形成的配合物在配位化学中使用,特别是在水氧化和烯烃甲氧羰基化等催化过程中(Zong & Thummel, 2005)。

安全和危害

未来方向

属性

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXKPHQPUHHFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459014 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |

CAS RN |

138624-99-4 | |

| Record name | α-(Trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138624-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

3-Pyridinecarboxaldehyde (200 μL, 2.12 mmol) and potassium carbonate (58.6 mg, 0.424 mmol) were suspended in N,N-dimethylformamide (4.0 mL). To this, (trifluoromethyl)trimethylsilane (940 μL, 3.63 mmol) was added dropwise under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 1.5. After water was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure and the residue was dissolved in tetrahydrofuran (4.0 mL). To this, a 1 mol/L aqueous hydrogen chloride solution (5.0 mL) was added at room temperature and the mixture was stirred at the same temperature for 10 minutes. Then, the reaction mixture was neutralized with a saturated aqueous sodium bicarbonate solution, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give 3-(2,2,2-trifluoro-1-hydroxyethyl) pyridine (Compound CB) (341 mg, yield: 91%).

Yield

91%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)